molecular formula C20H40 B130007 (1R,2S)-1-heptyl-2-octylcyclopentane CAS No. 155976-51-5

(1R,2S)-1-heptyl-2-octylcyclopentane

Cat. No.: B130007
CAS No.: 155976-51-5
M. Wt: 280.5 g/mol
InChI Key: UKVVPDHLUHAJNZ-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Heptyl-2-octylcyclopentane is a chiral cyclopentane derivative featuring two alkyl substituents: a heptyl group at the 1-position (R-configuration) and an octyl group at the 2-position (S-configuration). Its systematic IUPAC name reflects its stereochemistry and substituent arrangement, distinguishing it from stereoisomers and structural analogs .

Properties

CAS No.

155976-51-5

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

(1R,2S)-1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1

InChI Key

UKVVPDHLUHAJNZ-UXHICEINSA-N

SMILES

CCCCCCCCC1CCCC1CCCCCCC

Isomeric SMILES

CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC

Canonical SMILES

CCCCCCCCC1CCCC1CCCCCCC

Other CAS No.

155976-51-5

physical_description

Solid

Synonyms

15-F(2t)-IsoP
15-F(2t)-isoprostane
15-F2t-IsoP
15-F2t-isoprostane
8-epi-PGF2 alpha
8-epi-PGF2alpha
8-epi-prostaglandin F2alpha
8-epiprostaglandin F2alpha
8-F(2t)-isoprostane
8-iso-PGF(2alpha)
8-iso-PGF2alpha
8-isoprostaglandin F2alpha
8-isoprostane
isoprostaglandin F2alpha type-III

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: Prostane [(1S,2S)-1-Heptyl-2-Octylcyclopentane]

The closest analog to the target compound is prostane [(1S,2S)-1-heptyl-2-octylcyclopentane], which differs only in stereochemistry. This compound derives its name from prostaglandins, hormone-like lipids associated with inflammation and physiological regulation, and the prostate gland .

Key Differences:
Property (1R,2S)-1-Heptyl-2-Octylcyclopentane Prostane [(1S,2S)-Isomer]
Stereochemistry 1R,2S 1S,2S
Nomenclature Origin Systematic IUPAC name Prostaglandin/prostate gland
Hypothesized Bioactivity Likely inert due to stereochemistry Potentially bioactive (prostaglandin mimic)

The inversion of configuration at the 1-position may significantly alter intermolecular interactions, solubility, and biological recognition. For instance, prostaglandin analogs often require precise stereochemistry for receptor binding, suggesting that the (1S,2S)-isomer (prostane) could exhibit activity absent in the (1R,2S)-form .

Structural Comparison: Podocarpane

Podocarpane [(4αR,4βS,8αR,10αS)-1,1,4α-trimethyldecahydrophenanthrene] is another cyclopentane-containing compound but with a fused tricyclic framework. Derived from the Podocarpus genus, it represents a natural product with a distinct biosynthetic origin .

Key Differences:
Property This compound Podocarpane
Core Structure Monocyclic (cyclopentane) Tricyclic (decahydrophenanthrene)
Substituents Heptyl, octyl Methyl groups, fused rings
Source Synthetic Natural (plant-derived)

The structural complexity of podocarpane likely confers unique physical properties, such as higher melting points and rigidity, compared to the linear alkyl chains of this compound.

Research Findings and Implications

Stereochemical Impact on Physicochemical Properties

  • Solubility : Longer alkyl chains (heptyl/octyl) in both isomers suggest low polarity and poor water solubility, typical of hydrophobic compounds.
  • Thermal Stability : The (1R,2S)-isomer may exhibit slightly lower melting points than podocarpane due to reduced molecular rigidity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-heptyl-2-octylcyclopentane
Reactant of Route 2
(1R,2S)-1-heptyl-2-octylcyclopentane

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